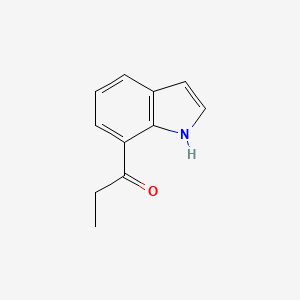

1-(1H-indol-7-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-indol-7-yl)propan-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like this compound of significant interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1H-indol-7-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of indole with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-indol-7-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of 1-(1H-indol-7-yl)propanoic acid.

Reduction: Formation of 1-(1H-indol-7-yl)propan-1-ol.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Applications

1-(1H-indol-7-yl)propan-1-one has been explored for various therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and death .

- Antimicrobial Properties : The compound has shown efficacy against several fungal strains, including Candida and Aspergillus. Its minimum inhibitory concentration (MIC) values range from 0.125 to 1.000 mg/mL, indicating strong antifungal activity . This makes it a candidate for further development as an antifungal agent.

- Tyrosinase Inhibition : As a tyrosinase inhibitor, this compound may have applications in treating skin disorders related to hyperpigmentation. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can help manage conditions such as melasma and age spots .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Binding : The compound has been shown to interact with multiple receptors involved in signaling pathways that regulate cell growth and apoptosis. This interaction may underlie its anticancer effects .

- Enzyme Inhibition : Its role as a tyrosinase inhibitor highlights its potential in dermatological applications. The compound's ability to bind to the active site of tyrosinase suggests a mechanism through which it can modulate pigmentation processes .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex indole derivatives:

- Synthetic Routes : Various synthetic methods have been developed for producing this compound, reflecting advancements aimed at improving yield and reducing environmental impact. These methods often involve multi-step reactions that incorporate different reagents and catalysts.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(4-benzylpiperidin-1-yl)-1-(6-methoxy-1H-indol-3-yl)propan-1-one | Indole derivative | Exhibits potent antifungal activity |

| 2-bromo-1-(1H-indol-3-yl)propan-1-one | Brominated indole derivative | Enhanced reactivity due to bromine atom |

| 3-(4-benzylpiperidin-1-yl)-indole | Indole derivative | Investigated for central nervous system effects |

The structural variations among these compounds influence their biological activities and reactivities, highlighting the importance of specific functional groups and substitution patterns in determining their applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antifungal Case Study : A study examined the efficacy of this compound against various fungal strains, demonstrating complete inhibition at concentrations as low as 0.125 mg/mL for certain Candida species. This underscores its potential as an effective antifungal agent .

- Anticancer Research : Another study investigated the compound's effects on cancer cell lines, revealing its ability to induce apoptosis through specific pathways related to tumor growth inhibition. This research supports further exploration into its use as an anticancer therapeutic .

Wirkmechanismus

The mechanism of action of 1-(1H-indol-7-yl)propan-1-one involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

1-(1H-indol-3-yl)propan-1-one: Another indole derivative with similar structural features but different biological activities.

1-(1H-indol-5-yl)propan-1-one: Similar in structure but may have different reactivity and applications.

1-(1H-indol-2-yl)propan-1-one: Differing in the position of the indole substitution, leading to unique properties.

Uniqueness: 1-(1H-indol-7-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic possibilities and understanding structure-activity relationships in indole derivatives.

Biologische Aktivität

1-(1H-indol-7-yl)propan-1-one, also known as indole propanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its indole structure combined with a propanone moiety. The molecular formula is C11H11N, and its CAS number is 2306278-36-2. The indole ring system is known for its versatility in biological applications, particularly in drug development.

Biological Activities

This compound has been studied for various biological activities, including:

Antimicrobial Activity : Research indicates that derivatives of indole compounds exhibit significant antibacterial properties. For instance, studies have shown that modifications in the indole structure can enhance activity against resistant bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.5 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity : The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that certain derivatives significantly decreased cell viability in triple-negative breast cancer (MDA-MB-231) cells at concentrations as low as 6.25 µM . The structure-activity relationship (SAR) indicates that the presence of the indole moiety contributes to the observed cytotoxic effects.

Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may act as an inhibitor or modulator within various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds, providing insights into the potential applications of this compound:

Anticancer Activity Table

The following table summarizes the IC50 values for various indole derivatives tested against different cancer cell lines:

| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|

| 1a | 114.99 | >200 |

| 1b | 89.71 | 277.08 |

| 1c | 117.83 | 554.32 |

| 1d | 67.85 | 331.48 |

| 1f | 14.85 | >200 |

This table illustrates that compound 1f exhibits the most potent anticancer activity specifically against MDA-MB-231 cells, highlighting its potential for further development .

Eigenschaften

IUPAC Name |

1-(1H-indol-7-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-10(13)9-5-3-4-8-6-7-12-11(8)9/h3-7,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKRVEJSTGVHHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC2=C1NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.